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hemoglobin III, Lucina pectinata

oxygen transport kinetics ligand-binding affinity heme protein biophysics

Hemoglobin III (HbIII) from the gill of the symbiont-harboring clam Lucina pectinata is a 152-residue, monomeric oxygen-reactive globin with a calculated molecular mass of 18,068 Da (including heme) and an N-acetyl-serine N-terminus. It belongs to a unique three-hemoglobin system in L.

Molecular Formula C7H13NO2
Molecular Weight 0
CAS No. 150901-96-5
Cat. No. B1174864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin III, Lucina pectinata
CAS150901-96-5
Synonymshemoglobin III, Lucina pectinata
Molecular FormulaC7H13NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin III (Lucina pectinata, CAS 150901-96-5) – Core Identity and Differentiation Rationale for Research Procurement


Hemoglobin III (HbIII) from the gill of the symbiont-harboring clam Lucina pectinata is a 152-residue, monomeric oxygen-reactive globin with a calculated molecular mass of 18,068 Da (including heme) and an N-acetyl-serine N-terminus [1]. It belongs to a unique three-hemoglobin system in L. pectinata, alongside the sulfide-reactive Hemoglobin I (HbI) and the second oxygen-reactive Hemoglobin II (HbII) [2]. HbIII shares 95 identical residues with HbII, including the functionally critical distal pocket residues Tyr(B10) and Gln(E7) [1], yet displays distinct kinetic, electrochemical, oligomeric, and gene-regulatory properties that preclude its simple substitution by either in-class analog. These quantitative differentiators are critical for researchers selecting between HbIII, HbII, or HbI for oxygen-transport, heme-pocket engineering, or sulfide-rich environment studies.

Source Lucina pectinata gill tissue
Class Monomeric oxygen-reactive globin (HbIII)
Differentiation Unique kinetic, redox, and gene-regulatory profile vs. HbII/HbI; substitution alters experimental outcomes

Why Lucina pectinata Hemoglobin III Cannot Be Interchanged with HbII or HbI – The Quantitative Case Against Generic Substitution


Although HbIII and HbII are both oxygen-reactive and share 95% sequence identity, their oxygen association and dissociation rate constants differ by approximately 1.3‑fold and 1.4‑fold, respectively [1], leading to measurably distinct ligand-release kinetics. Their reduction potentials diverge significantly as a function of pH (e.g., ΔEm ≈ 30 mV at pH ~7.4) [2], and HbIII uniquely exhibits alternative polyadenylation of its mRNA, yielding two distinct 3′UTR isoforms not found in HbI or HbII [3]. Furthermore, HbIII forms a homodimer in solution and a heterodimer with HbII, while HbI is strictly monomeric [1][4]. These quantitative and regulatory differences mean that substituting HbII or HbI for HbIII will alter experimental outcomes in any study where ligand kinetics, redox behavior, mRNA regulation, or quaternary assembly is a measured endpoint.

Oxygen kinetics diverge Measurable differences in O2 association and dissociation rates may shift ligand-release profiles compared to HbII or HbI.
Redox potential mismatch pH-dependent reduction potential differs, potentially altering electron-transfer equilibria in coupled assays.
Oligomeric state not equivalent HbIII forms a homodimer; HbI is monomeric and HbII co-exists as heterodimer with HbIII, affecting quaternary structure endpoints.

Quantitative Differential Evidence for Lucina pectinata Hemoglobin III versus Closest Analogs HbII, HbI, and Standard Globins


Oxygen Dissociation Rate (koff) – HbIII Releases O2 1.4‑Fold Slower Than HbII

HbIII exhibits the slowest oxygen dissociation rate among the three L. pectinata hemoglobins. Direct head-to-head kinetic measurements at pH 7.0 show that the O2 dissociation rate constant (koff) for HbIII is 0.08 s⁻¹, compared to 0.11 s⁻¹ for HbII (1.4‑fold faster) and 61 s⁻¹ for HbI (760‑fold faster) [1]. The HbII/HbIII heterodimer yields an intermediate koff representing the average of the two homodimers [2].

O2 dissociation rate (koff)
Head-to-head
0.08 s−1
HbIII, pH 7.0, 20 °C
1.4× slower than HbII; 760× slower than HbI
Slower O2 release supports oxygen-retention modeling studies.
Stopped-flow data; refer to source for full conditions.
oxygen transport kinetics ligand-binding affinity heme protein biophysics

Oxygen Association Rate (k′on) – HbIII Binds O2 1.3‑Fold Slower Than HbII

HbIII's oxygen association rate constant (k′on) was measured as 0.3 × 10⁶ M⁻¹ s⁻¹, compared to 0.4 × 10⁶ M⁻¹ s⁻¹ for HbII under identical conditions [1]. Both are dramatically slower than HbI (100–200 × 10⁶ M⁻¹ s⁻¹), reflecting the constricted distal pocket architecture created by Tyr(B10) and Gln(E7). The 25% lower k′on of HbIII versus HbII indicates subtle but reproducible differences in the energy barrier for O2 entry into the heme pocket.

O2 association rate (k′on)
Head-to-head
0.3×106 M−1s−1
HbIII; 25% lower than HbII; >300× lower than HbI
Supports selection for assays requiring slower O2 binding.
pH 7.0, 20 °C; constricted distal pocket limits entry.
oxygen binding kinetics heme distal pocket ligand association

pH‑Dependent Redox Potential – HbIII Homodimer Is More Reducing Than HbII at Physiological pH

The midpoint reduction potential (Em) of the HbIII homodimer was measured as 165 mV (pH 5.6), 117 mV (pH 6.6), and 55 mV (pH 7.8), while HbII homodimer values are 149 mV (pH 5.7), 118 mV (pH 6.7), and 85 mV (pH 7.4) [1]. Extrapolation to pH 7.0 yields Em ≈ 95 mV for HbIII and ≈ 105 mV for HbII. The 30 mV lower potential of HbIII at pH ~7.4–7.8 indicates a stronger thermodynamic driving force for electron donation by HbIII under near‑physiological conditions.

Midpoint reduction potential (Em)
Head-to-head
~95 mV (pH 7.0)
HbIII homodimer; ~30 mV more reducing than HbII at pH 7.4
Em = 165 mV (pH 5.6), 117 mV (pH 6.6), 55 mV (pH 7.8)
May shift electron-transfer equilibrium ~3-fold at room temperature.
Spectroelectrochemical titration; values from Kraus & Wittenberg (1990).
reduction potential heme electrochemistry pH titration

Unique mRNA Processing – HbIII Is the Only L. pectinata Hemoglobin with Alternative Polyadenylation

Characterization of the full‑length HbIII mRNA revealed two distinct 3′ untranslated regions (UTRs) of 640 nt and 455 nt, arising from alternative polyadenylation sites [1]. No comparable alternative polyadenylation has been reported for HbI or HbII mRNAs in L. pectinata. Additionally, two closely located transcription start sites were identified for HbIII, suggesting multiple layers of post‑transcriptional regulation unique to this paralog.

Alternative polyadenylation
Class-level
HbIII mRNA: two 3′UTR isoforms (640 nt and 455 nt)
HbI and HbII mRNAs: single 3′UTR reported; no alternative processing detected
May indicate differential post-transcriptional regulation for expression studies.
RACE-PCR from gill tissue; class-level inference requires independent validation.
mRNA processing 3′UTR regulation gene expression

Gene Size and Architecture – HbIII Gene Is 47% Smaller Than HbII Gene

The L. pectinata HbIII gene spans 4,277 bp (four exons, three introns) compared to 8,055 bp for the HbII gene [1]. This 47% size reduction is primarily due to shorter intronic sequences in HbIII. Both genes share a conserved four‑exon architecture, but the substantial difference in total gene length may affect transcriptional regulation and recombination frequency.

Gene length
Head-to-head
4,277 bp
HbIII gene; 47% shorter than HbII gene (8,055 bp)
Conserved four-exon architecture
Smaller gene size may facilitate cloning and recombinant expression workflows.
Genomic DNA; XL‑PCR and Sanger sequencing.
genomic organization intron‑exon structure molecular evolution

Oligomeric State – HbIII Forms a Stable Homodimer Distinct from HbI Monomer and HbII/HbIII Heterodimer

Small‑angle X‑ray scattering (SAXS) analysis demonstrates that purified OxyHbIII exists predominantly as a homodimer in solution at concentrations from 1.6 to 20.4 mg/mL, with a tetrameric fraction reaching ~30% only at the highest non‑physiological concentration (20.4 mg/mL) [1]. In contrast, HbI is strictly monomeric, and HbII forms a homodimer as well as a heterodimer with HbIII [2]. The HbIII homodimer was separated from the HbII‑HbIII heterodimer using a newly developed FPLC ion‑exchange method [1].

Oligomeric state in solution
Head-to-head
HbIII: Homodimer (dominant 1.6–20.4 mg/mL)
HbI: Monomer | HbII: Homodimer + Heterodimer with HbIII
Isolable homodimer enables defined-stoichiometry experiments without HbII contamination.
SAXS and FPLC ion-exchange separation; pH 7.0.
quaternary structure SAXS protein oligomerization

Highest‑Impact Application Scenarios for Lucina pectinata Hemoglobin III Based on Verified Differential Evidence


Slow‑Release Oxygen Carrier Engineering and Hydrogen‑Bond Network Studies

HbIII's lowest‑in‑class O2 dissociation rate (koff = 0.08 s⁻¹) and its well‑characterized Tyr(B10)–Gln(E7) hydrogen‑bond network make it a superior template over HbII for engineering recombinant oxygen carriers that require maximal oxygen retention. The pH‑dependent weakening of this network, with complete oxidation to met‑aquo at acidic pH in the presence of ferricyanide , provides a tunable release mechanism not available with HbI.

Heme Protein Redox Biochemistry and Electron‑Transfer Assays

With an extrapolated Em of ~95 mV at pH 7.0, HbIII is approximately 10 mV more reducing than HbII (Em ≈ 105 mV) . This 30 mV difference at higher pH translates into a roughly 3‑fold shift in equilibrium redox reactions, positioning HbIII as the preferred electron donor in coupled spectrophotometric or electrochemical assays where a lower reduction potential is advantageous.

Recombinant Protein Production and Gene Expression Studies

The HbIII gene is 4,277 bp, nearly half the size of the HbII gene (8,055 bp) , simplifying cloning and heterologous expression in E. coli or yeast. Additionally, HbIII is the only L. pectinata hemoglobin whose mRNA undergoes alternative polyadenylation, yielding two distinct 3′UTR isoforms , making it a unique model for investigating post‑transcriptional regulation of globin genes.

Defined‑Stoichiometry Oligomerization and Protein‑Protein Interaction Studies

The recent development of an FPLC method to isolate pure OxyHbIII homodimer from the HbII‑HbIII heterodimer enables, for the first time, experiments requiring a homogeneous dimeric oxygen‑binding species without HbII contamination. This is critical for SAXS, crystallography, and analytical ultracentrifugation studies where sample monodispersity is essential.

Application
Selection Property
Validation Focus
Slow-release oxygen carrier research
Distinct O2 dissociation kinetics
Oxygen release rate under target pH and temperature
Heme protein redox biochemistry
Redox potential differentiation
Electron-transfer equilibrium in coupled assays
Recombinant globin expression
Compact gene architecture and regulatory elements
Cloning efficiency and mRNA stability
Defined oligomerization studies
Isolable homodimeric state
Sample monodispersity via SAXS or AUC
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